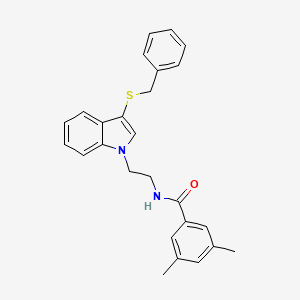

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, also known as BZML, is a small molecule that has been synthesized and studied for its potential use in scientific research. BZML is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a member of the cannabinoid receptor family. In recent years, there has been growing interest in the potential therapeutic applications of GPR55 agonists, and BZML has been identified as a promising candidate for further study.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamides, including the compound , have been investigated for their antioxidant potential. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties. These properties are crucial for combating oxidative stress and preventing cellular damage .

Antibacterial Properties

The same benzamide compound has been evaluated for its antibacterial activity. In vitro tests revealed its efficacy against both gram-positive and gram-negative bacteria. Researchers compared its performance with that of standard antibacterial drugs. Understanding the mechanisms behind its antibacterial effects can inform the development of novel antimicrobial agents .

Drug Discovery

Amide compounds, including benzamides, play a pivotal role in drug discovery. Their diverse chemical structures make them valuable candidates for potential drug development. Researchers explore their pharmacological properties, such as anti-tumor, anti-microbial, and anti-inflammatory effects. Investigating this compound’s interactions with biological targets could lead to novel therapeutic agents .

Industrial Applications

Beyond medicine, benzamides find applications in various industrial sectors. They contribute to the plastic, rubber, paper, and agricultural industries. Their versatility makes them useful in manufacturing processes and material science .

Anti-Platelet Activity

Amide derivatives, including those related to benzamides, have demonstrated anti-platelet activity. Understanding their effects on platelet aggregation and clotting mechanisms is essential for cardiovascular health and disease prevention .

Biological Molecules and Proteins

Amides are structural components found in biological molecules, proteins, and synthetic intermediates. Investigating the interactions of this benzamide compound with proteins or other biomolecules could reveal novel biological functions or pathways .

Propiedades

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-19-14-20(2)16-22(15-19)26(29)27-12-13-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-11,14-17H,12-13,18H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETCHCPKAORYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)

![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)